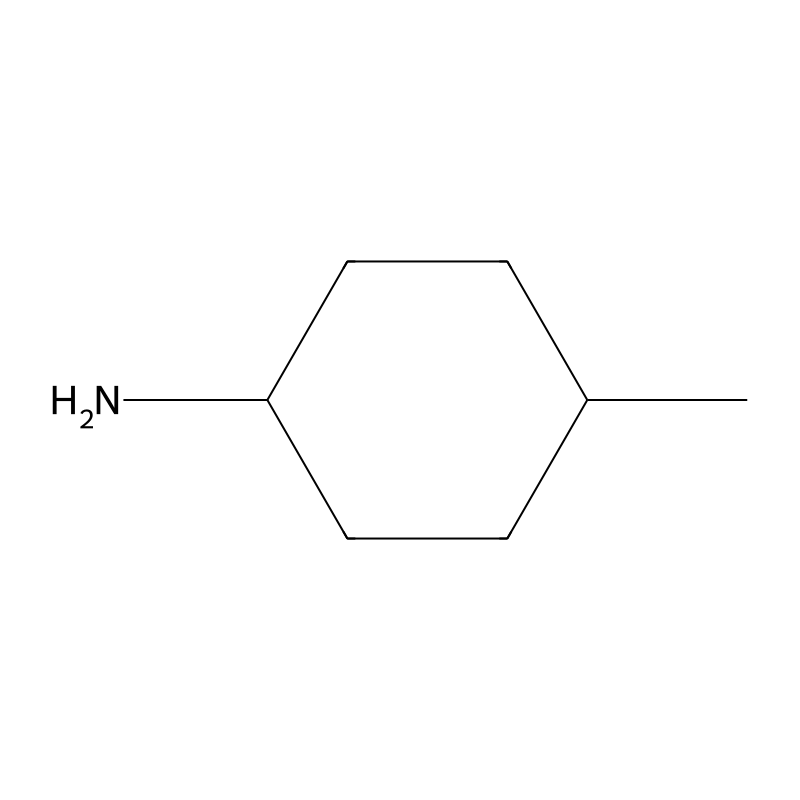4-Methylcyclohexylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Spermidine Synthase Inhibition:
4-Methylcyclohexylamine has been identified as a spermidine synthase inhibitor. Spermidine is a polyamine, a molecule with two or more amino groups, found in all eukaryotic cells. It plays a crucial role in various cellular processes, including cell growth, proliferation, and differentiation []. Studies have shown that 4-Methylcyclohexylamine can inhibit the activity of spermidine synthase, the enzyme responsible for spermidine production, leading to reduced spermidine levels in cells []. This research suggests the potential of 4-Methylcyclohexylamine as a tool for investigating the role of spermidine in various biological processes.
Other Potential Applications:
While research on 4-Methylcyclohexylamine is ongoing, some studies suggest its potential applications in other areas of scientific research. These include:
- Antimicrobial activity: Some studies have shown that 4-Methylcyclohexylamine exhibits antimicrobial activity against certain bacterial and fungal strains []. However, further investigation is needed to determine its efficacy and potential for development as an antimicrobial agent.
- Chemical intermediate: Due to its functional group (amine), 4-Methylcyclohexylamine can potentially serve as a chemical intermediate in the synthesis of various organic compounds. However, specific applications in this area are not yet fully explored.
4-Methylcyclohexylamine is an organic compound with the molecular formula . It exists in two stereoisomeric forms: cis and trans, with the cis form being more commonly referenced in literature. This compound appears as a colorless to light yellow viscous liquid and has a mild odor. It is known for its reactivity and is classified as a primary amine, making it a valuable reagent in various chemical syntheses.
- Nucleophilic Substitution: It can act as a nucleophile, attacking electrophiles in substitution reactions.
- Acylation: The amine can react with acyl chlorides to form amides.
- Formation of Salts: It can neutralize acids to form ammonium salts.
- Hydrogenation: In certain conditions, it can be hydrogenated to yield more saturated compounds.
The compound’s reactivity is influenced by its amine functional group, allowing it to form various derivatives through reactions with aldehydes, ketones, and isocyanates .
4-Methylcyclohexylamine exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential roles as:
- Receptor Agonists/Antagonists: The compound may interact with various biological receptors, influencing physiological responses.
- Kinase Inhibitors: Research indicates that it can serve as a scaffold for developing inhibitors targeting specific kinases involved in cancer and other diseases .
The synthesis of 4-Methylcyclohexylamine can be achieved through several methods:
- From 4-Methylcyclohexanecarboxylic Acid:
- Hydrogenation of Boronic Esters:
- General Laboratory Synthesis:
Research on the interactions of 4-Methylcyclohexylamine focuses on its biological effects and reactivity with other compounds. Key findings include:
- Toxicity Studies: Investigations have shown that contact with skin or inhalation can cause severe health effects, necessitating careful handling protocols .
- Reactivity Profiles: The compound is known to react exothermically with acids and oxidizing agents, which can lead to hazardous situations if not managed properly .
Several compounds share structural similarities with 4-Methylcyclohexylamine, each exhibiting unique properties:
| Compound Name | Molecular Formula | Notable Characteristics |
|---|---|---|
| Cis-4-Methylcyclohexylamine | More biologically active; used extensively in drug synthesis | |
| Trans-4-Methylcyclohexylamine | Less studied; different stereochemistry may affect biological activity | |
| Cyclohexylamine | Simpler structure; used as an intermediate in organic synthesis | |
| Methylamine | Smaller size; widely used in pharmaceuticals and agrochemicals |
The uniqueness of 4-Methylcyclohexylamine lies in its specific cycloalkane structure combined with a methyl group at the fourth position, which influences its reactivity and biological interactions compared to other amines.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
HZE5FWV7EQ
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive
Other CAS
6321-23-9
2523-55-9








